7-Phenyl-1-azabicyclo[4.2.0]octan-8-one
Description
7-Phenyl-1-azabicyclo[4.2.0]octan-8-one is a bicyclic β-lactam compound featuring a phenyl substituent at the 7-position of the azabicyclo[4.2.0]octan-8-one core. Its molecular formula is C₁₃H₁₅NO (molecular weight: 201.27 g/mol) . This compound is notable as a synthetic intermediate in pharmaceutical chemistry, particularly as an impurity in methylphenidate derivatives . Its structural rigidity and stereochemical properties make it valuable for studying enantioselective separations and reactivity in β-lactam systems .
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
7-phenyl-1-azabicyclo[4.2.0]octan-8-one |
InChI |
InChI=1S/C13H15NO/c15-13-12(10-6-2-1-3-7-10)11-8-4-5-9-14(11)13/h1-3,6-7,11-12H,4-5,8-9H2 |
InChI Key |
BGCURPUAMJAFSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Azabicyclo Core
Compound 1 : (±)-7-(4-Iodophenyl)-1-azabicyclo[4.2.0]octan-8-one (6a)
- Molecular Formula: C₁₂H₁₃INO
- Molecular Weight : 326.15 g/mol
- Melting Point : 127–128°C
- Synthesis : Prepared via NaOH/Aliquat 336-mediated cyclization of a p-toluenesulfonylhydrazone precursor in toluene .
- Key Differences: The 4-iodophenyl substituent increases molecular weight and polarizability compared to the phenyl analog.
Compound 2 : 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one
Functional Group Modifications
Compound 3 : 6-Ethyl-3,7-dihydroxy-5-phenyl-7-azabicyclo[4.2.0]octan-8-one
Core Structure Variations
Compound 4 : 5-Thia-1-azabicyclo[4.2.0]octan-8-one (Cephem Core)
- Representative Example : Cephalosporin derivatives.
- Key Differences : Replacement of a carbon atom with sulfur (5-thia) confers antibiotic activity. The 6R configuration is critical for β-lactamase resistance and binding to penicillin-binding proteins .
Compound 5 : 7-[Di(phenyl)methyl]-1-azabicyclo[2.2.2]octan-8-one
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Stereochemical Impact : The phenyl substituent in this compound induces significant stereochemical complexity, enabling its use in studies of enantioselective HPLC separations .
- Reactivity Trends : Iodinated analogs (e.g., 4-iodophenyl derivatives) exhibit enhanced electrophilicity at the β-lactam carbonyl, facilitating nucleophilic ring-opening reactions .
- Biological Relevance : While 7-phenyl derivatives lack inherent antibiotic activity, structural analogs like 5-thia-cephems are pivotal in antimicrobial drug design due to β-lactamase resistance .
Q & A
Q. Characterization methods :
- NMR : H and C NMR to confirm bicyclic structure and phenyl substitution (e.g., aromatic protons at δ 7.2–7.5 ppm) .
- Mass spectrometry : Molecular ion peak at m/z 201.26 (M) to verify molecular weight .
- XRD : For resolving stereochemistry (e.g., bond angles and torsion angles in bicyclic systems) .
Advanced: How are stereochemical challenges addressed in synthesizing bicyclic azabicyclo derivatives?
Answer:
Stereochemical control is critical due to the rigid bicyclic framework. Strategies include:
- Chiral auxiliaries : Use of enantiopure starting materials or catalysts to direct cyclization .
- Crystallographic validation : Single-crystal XRD to confirm absolute configuration (e.g., monoclinic P2/c space group with β = 97.391°) .
- HPLC enantioseparation : Chiral columns (e.g., amylose-based) to resolve racemic mixtures .
Example : In XRD analysis, disorder in the bicyclic structure (e.g., full vs. open bonds) may require refinement using split-site occupancy models .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR :
- IR : Stretching frequencies for C=O (~1700 cm) and N–H (~3300 cm) .
- Mass spectrometry : ESI-MS for molecular ion confirmation and fragmentation patterns .
Advanced: How can contradictions between spectral and crystallographic data be resolved?
Answer:
Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity):
- Variable-temperature NMR : To detect restricted rotation (e.g., splitting of CH signals at low temperatures) .
- DFT calculations : Compare computed NMR shifts with experimental data to identify dominant conformers .
- Multi-technique validation : Cross-reference XRD bond lengths (e.g., C–N = 1.47 Å) with NMR-derived coupling constants () .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Full-body protective clothing, nitrile gloves, and P95 respirators to avoid inhalation .
- Ventilation : Use fume hoods to prevent exposure to dust/aerosols.
- Waste disposal : Neutralize acidic/basic byproducts before disposal .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalysis : Lewis acids (e.g., ZnCl) to accelerate ring closure .
- Temperature control : Slow heating (e.g., 60–80°C) minimizes side reactions .
Table 1 : Optimization parameters for key steps
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | +25% |
| Catalyst Loading | 5 mol% ZnCl | +15% |
| Solvent | DMF | +30% |
Advanced: How to design bioactivity assays for derivatives of this compound?
Answer:
- Target selection : Focus on GPCRs or enzymes (e.g., kinases) due to the bicyclic amine’s structural mimicry .
- Assay types :
- Binding assays : Radioligand displacement (e.g., H-labeled antagonists).
- Functional assays : cAMP accumulation or calcium flux for GPCR activity .
- SAR studies : Modify the phenyl group or bicyclic substituents to correlate structure with IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
